REACTION_CXSMILES
|
[O-:1]S([O-])(=O)=O.[Ca+2].[C:7](Cl)(=[O:17])[C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1.[CH2:19]([OH:21])[CH3:20].[C:22]1([CH3:28])C=CC=CC=1>>[C:7]([O:17][CH2:22][CH3:28])(=[O:1])[C:8]1[CH:16]=[CH:15][C:11]([C:12]([O:21][CH2:19][CH3:20])=[O:13])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 0.20 )
|
Quantity
|
40.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 ml three-necked round bottom flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
topped with a drying tube
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
WAIT
|
Details
|
After this heating period IR analysis showed
|
Type
|
WASH
|
Details
|
The reaction solution was washed three times with 10% sodium bicarbonate solution and subsequently three times with distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the desiccant the toluene
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue crystallized on standing
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OCC)C=C1)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |